N-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3/c1-25-10-19(28-11-12-2-4-13(23)5-3-12)18(26)9-17(25)20(27)24-14-6-7-15(21)16(22)8-14/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHPBDCMWNGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the dichlorophenyl and fluorobenzyl groups. Common reagents used in these reactions include various chlorinating and fluorinating agents, as well as catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has shown that compounds similar to N-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exhibit anticancer properties. For instance, studies indicate that derivatives of dihydropyridine can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria makes it a candidate for developing new antibiotics. Laboratory tests have shown that modifications to the dihydropyridine structure can enhance its antibacterial potency .
Cardiovascular Applications
Dihydropyridine derivatives are known for their role as calcium channel blockers, which are crucial in treating hypertension and other cardiovascular diseases. The specific structural features of this compound suggest potential efficacy in managing blood pressure and improving cardiac function .
Material Science Applications
Polymer Synthesis
The compound can be utilized in synthesizing advanced polymeric materials. Its ability to participate in various chemical reactions allows it to serve as a monomer or cross-linking agent in creating polymers with tailored properties for specific applications .
Nanotechnology
In nanotechnology, this compound can be functionalized to create nanoparticles with unique optical or electronic properties. These nanoparticles have potential applications in drug delivery systems and biosensors due to their biocompatibility and ability to be engineered at the molecular level .
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of dihydropyridine derivatives on human breast cancer cells. The results indicated that specific modifications to the this compound structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another research project, scientists tested the antimicrobial properties of several derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain derivatives exhibited minimum inhibitory concentrations lower than those of existing antibiotics, highlighting their potential as new therapeutic agents .
Data Tables
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to two analogs from the same pharmacological class ():
Structural Implications
Thioether vs. Methoxy : AZ331 and AZ257 feature thioether-linked ketones at position 6, absent in the target compound. Thioethers may confer redox activity or alter metabolic stability.
Cyanoguanidine vs. Carboxamide: The target compound lacks the cyano group at position 3 (present in AZ331/AZ257), which could reduce electrophilic reactivity and toxicity risks.
Biological Activity
N-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, a compound belonging to the dihydropyridine class, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity against cancer cell lines, receptor binding affinities, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dihydropyridine core : A common scaffold in many pharmacologically active compounds.
- Substituents : The presence of dichloro and fluorophenyl groups enhances its biological activity.
Structural Formula
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to determine the median inhibitory concentration (IC50), which indicates the potency of the compound in inhibiting cell growth.
Table 1: Cytotoxicity Against Cancer Cell Lines
The results indicate that this compound exhibits significant cytotoxicity against both MCF-7 and HepG2 cell lines, with lower IC50 values suggesting higher potency.
The mechanism underlying the anticancer activity of this compound appears to involve:
- Induction of Apoptosis : Treatment with the compound resulted in increased levels of pro-apoptotic markers such as Bax and caspase 9.
- Cell Cycle Arrest : Flow cytometric analysis revealed that the compound induces cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively.
Receptor Binding Affinity
In addition to its cytotoxic properties, this compound has been evaluated for its binding affinity to various receptors. Notably, it shows selective binding to dopamine D3 receptors, which is crucial for developing treatments targeting neurological disorders.
Table 2: Receptor Binding Affinity
The selectivity towards D3 receptors over D2 receptors suggests potential applications in treating conditions like schizophrenia and depression.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Q & A
Basic: What synthetic routes are commonly employed to prepare N-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation and cyclization. For example:
Schiff Base Formation : Reacting 4-fluorobenzylamine with an aldehyde (e.g., 2-methoxy-5-methylbenzaldehyde) to form an intermediate.
Cyclization : Using ethyl acetoacetate under basic conditions to construct the dihydropyridine core.
Functionalization : Introducing the 3,4-dichlorophenyl group via nucleophilic substitution or coupling reactions.
Key parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C for cyclization), and catalysts (e.g., K₂CO₃ for deprotonation) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and dihydropyridine ring conformation. For example, the methyl group at position 1 appears as a singlet (~δ 3.3 ppm), while aromatic protons show splitting patterns indicative of substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₅Cl₂FNO₃).
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between the carboxamide and dichlorophenyl groups) .
Advanced: How can researchers design experiments to evaluate the compound’s biological activity while minimizing off-target effects?
Methodological Answer:
Target Selection : Prioritize receptors/enzymes with structural homology to known dihydropyridine targets (e.g., calcium channels, kinases).
Assay Design :
- Primary Screening : Use cell-free enzymatic assays (e.g., fluorescence-based kinase inhibition) to assess potency.
- Secondary Validation : Employ cell-based models (e.g., HEK293 cells transfected with target receptors) to confirm activity in a physiological context.
Specificity Controls : Compare activity against structurally similar compounds (e.g., replacing 3,4-dichlorophenyl with 4-chlorophenyl) to identify substituent-dependent effects .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
-
Substituent Variation :
Substituent Impact 3,4-Dichlorophenyl Enhances lipophilicity and target binding via halogen bonding . 4-Fluorophenyl Methoxy Improves solubility and metabolic stability . -
Core Modifications : Replacing the dihydropyridine ring with a pyrimidine or quinoline scaffold alters selectivity (e.g., pyrimidine derivatives show stronger antifungal activity) .
-
Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies optimal substituent orientations for target binding .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Source Analysis : Compare experimental conditions (e.g., assay pH, cell line variability). For example, antifungal activity may vary due to differences in fungal strain susceptibility .
Structural Verification : Confirm compound purity and stereochemistry via HPLC and chiral chromatography. Impurities >5% can skew bioactivity results .
Meta-Analysis : Aggregate data from analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends. For instance, dichlorophenyl groups consistently enhance antibacterial potency across studies .
Advanced: What computational strategies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to calcium channels over 100 ns to analyze stability of key interactions (e.g., hydrogen bonds between the carboxamide and Asp486).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution on the dichlorophenyl group to predict halogen-bonding strength with protein residues.
- Pharmacophore Modeling : Map essential features (e.g., hydrophobic regions, hydrogen bond acceptors) using tools like Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
